An In-depth Technical Guide to 4,4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid)): Structure, Properties, and Applications
An In-depth Technical Guide to 4,4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid)): Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 4,4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid)), a complex tetracarboxylic acid ligand. With its unique V-shaped geometry and multiple coordination sites, this molecule is a compelling building block for the design and synthesis of novel metal-organic frameworks (MOFs). This document delves into its physicochemical characteristics, proposes a plausible synthetic pathway, outlines expected analytical and spectroscopic signatures, and explores its promising applications in fields such as catalysis, gas storage, and drug delivery.
Introduction
4,4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) is a polyfunctional organic compound that has garnered significant interest as a linker molecule in the field of supramolecular chemistry and materials science. Its rigid biphenyl units, connected by a flexible ether linkage, and adorned with four carboxylic acid groups, provide a unique combination of structural stability and coordination versatility. These features make it an ideal candidate for the construction of highly porous and functional metal-organic frameworks (MOFs). The precise spatial arrangement of its donor groups allows for the formation of intricate and predictable network topologies, which are critical for tailoring the properties of MOFs for specific applications. This guide aims to provide a detailed technical resource for researchers and professionals working with or considering the use of this promising ligand.
Chemical Structure and Physicochemical Properties
The chemical structure of 4,4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) is characterized by two biphenyl-3,5-dicarboxylic acid moieties linked by an oxygen atom at the 4- and 4''-positions. This arrangement results in a V-shaped molecule with a high degree of aromaticity and multiple hydrogen bond donors and acceptors.
Table 1: Physicochemical Properties of 4,4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid))
| Property | Value | Source |
| IUPAC Name | 2-(2,6-dicarboxy-4-phenylphenoxy)-5-phenylbenzene-1,3-dicarboxylic acid | [PubChem][1] |
| CAS Number | 1570096-83-1 | [Advanced ChemBlocks][2] |
| Molecular Formula | C₂₈H₁₈O₉ | [PubChem][1] |
| Molecular Weight | 498.44 g/mol | [PubChem][1] |
| Physical Form | Solid | [Sigma-Aldrich][3] |
| Purity | ≥95% | [Advanced ChemBlocks][2] |
| Computed XLogP3-AA | 4.8 | [PubChem][1] |
| Computed Hydrogen Bond Donor Count | 4 | [PubChem][1] |
| Computed Hydrogen Bond Acceptor Count | 9 | [PubChem][1] |
| Computed Rotatable Bond Count | 8 | [PubChem][1] |
Note: Some properties are computed and should be confirmed by experimental data.
dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [style=bold];
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Caption: Molecular structure of 4,4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid)).
Proposed Synthesis Protocol
Conceptual Workflow:
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Caption: Proposed two-step synthesis workflow.
Step-by-Step Methodology:
Step 1: Synthesis of 4'-(3,5-Dicarboxyphenyl)biphenyl-4-ol via Suzuki Coupling
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Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3,5-dibromobenzoic acid (1.0 eq.), 4-hydroxyphenylboronic acid (1.1 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 eq.).
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Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water (e.g., 3:1 v/v).
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Reaction Execution: Heat the reaction mixture to reflux (typically 80-110 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: After cooling to room temperature, acidify the mixture with aqueous HCl (e.g., 1 M) to a pH of ~2. This will precipitate the product and protonate the carboxylic acid groups.
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Purification: Filter the precipitate and wash thoroughly with water to remove inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water) to yield 4'-(3,5-dicarboxyphenyl)biphenyl-4-ol.
Step 2: Synthesis of 4,4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) via Ullmann Condensation
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Reaction Setup: In a high-pressure reaction vessel, combine 4'-(3,5-dicarboxyphenyl)biphenyl-4-ol (2.0 eq.), a suitable aryl halide such as 4,4'-dibromodiphenyl ether (1.0 eq.), a copper catalyst (e.g., CuI or Cu₂O, 0.1-0.2 eq.), a ligand (e.g., 1,10-phenanthroline or L-proline, 0.2-0.4 eq.), and a high-boiling point polar aprotic solvent (e.g., DMF, DMAc, or NMP).
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Base Addition: Add a strong base, such as K₂CO₃ or Cs₂CO₃ (4.0-5.0 eq.).
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Reaction Execution: Heat the sealed vessel to a high temperature (typically 150-200 °C) and stir for 24-48 hours. The progress of the reaction should be monitored by LC-MS.
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Work-up: After cooling, pour the reaction mixture into a large volume of water and acidify with concentrated HCl to a pH of ~1.
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Purification: Collect the resulting precipitate by filtration and wash extensively with water and then with a low-boiling organic solvent (e.g., acetone or diethyl ether) to remove unreacted starting materials and byproducts. The final product may require further purification by techniques such as Soxhlet extraction or recrystallization from a high-boiling solvent like DMF.
Analytical and Spectroscopic Characterization
Due to the lack of published experimental data, the following spectroscopic characteristics are predicted based on the known properties of the constituent functional groups.
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to be complex due to the multiple distinct aromatic protons. The aromatic protons on the biphenyl rings will likely appear in the range of 7.0-8.5 ppm. The protons on the dicarboxylic acid-substituted rings will be deshielded and appear at the lower end of this range. The carboxylic acid protons will present as a broad singlet at a significantly downfield chemical shift, typically >10 ppm, and may be exchangeable with D₂O.
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¹³C NMR: The carbon NMR spectrum will show a multitude of signals in the aromatic region (110-160 ppm). The carbons attached to the ether oxygen will be shifted downfield. The quaternary carbons of the biphenyl linkages and the carbons bearing the carboxylic acid groups will also be readily identifiable. The carbonyl carbons of the carboxylic acids are expected to resonate in the range of 165-175 ppm.
4.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum is expected to exhibit the following characteristic absorption bands:
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A broad O-H stretching band from the carboxylic acid groups, typically in the region of 3300-2500 cm⁻¹.
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Aromatic C-H stretching vibrations just above 3000 cm⁻¹.
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A strong C=O stretching vibration from the carboxylic acid groups, expected around 1700-1680 cm⁻¹.
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Aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region.
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A characteristic C-O-C stretching vibration from the diaryl ether linkage, which typically appears as a strong band in the 1270-1230 cm⁻¹ region.
4.3. Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula (C₂₈H₁₈O₉). The fragmentation pattern in the mass spectrum would likely involve the loss of one or more carboxyl groups (-COOH) and potentially cleavage of the ether linkage.
Characterization Workflow:
dot digraph "Characterization_Workflow" { rankdir=TB; node [shape=box, style="filled,rounded", fillcolor="#F1F3F4", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
}
Caption: A typical workflow for the characterization of the synthesized ligand.
Potential Applications in Metal-Organic Frameworks (MOFs)
The primary application of 4,4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) is as a building block for the construction of MOFs. Its unique structural features suggest its suitability for a range of applications:
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Gas Storage and Separation: The high porosity and tunable pore sizes of MOFs constructed from this ligand could be exploited for the storage of gases such as hydrogen and methane, as well as for the selective separation of gas mixtures (e.g., CO₂/CH₄).
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Catalysis: The incorporation of catalytically active metal centers within a framework built from this ligand could lead to novel heterogeneous catalysts. The porous nature of the MOF would allow for efficient diffusion of substrates and products.
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Drug Delivery: The biocompatibility of certain metal ions and the potential for high drug loading capacities make MOFs a promising platform for controlled drug release. The functionalizable carboxylic acid groups could also be used to attach specific drug molecules.[4] MOFs based on related dicarboxylic acid linkers have shown promise in this area.
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Sensing: The luminescence properties of MOFs can be modulated by the presence of certain analytes, leading to the development of highly sensitive and selective chemical sensors.
The V-shaped nature of this ligand, in contrast to linear dicarboxylic acids, can lead to the formation of more complex and potentially more open and accessible framework structures.
Conclusion
4,4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) represents a highly promising, yet underexplored, building block for the design of advanced functional materials. Its intricate structure offers a unique platform for the creation of novel MOFs with tailored properties. While further experimental validation of its synthesis and properties is required, the information presented in this guide provides a solid foundation for researchers and professionals to begin exploring the potential of this versatile molecule. The proposed synthetic route and the predicted analytical data offer a starting point for its preparation and characterization, paving the way for its application in cutting-edge research and development.
References
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PubChem. 4,4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid)). National Center for Biotechnology Information. [Link]
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Diao, K.-S., et al. (2012). A 3-D Metal-Organic Framework Constructed with Manganese(ΙΙ), 4,4'-Oxybis(benzoic acid) and 2,2'-Biphenyl: Synthesis, Crystal Structure and Photoelectric Property Characterization. Molecules, 17(9), 11103-11112. [Link]
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Li, G., et al. (2022). Facile Synthesis of 4,4'-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors. Nanomaterials, 12(12), 2062. [Link]
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Cristau, H.-J., et al. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913-916. [Link]
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Wikipedia. Ullmann condensation. [Link]
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Li, B., et al. (2014). Lanthanide metal–organic frameworks based on the 4,4′-oxybisbenzoic acid ligand: synthesis, structures and physical properties. New Journal of Chemistry, 38(5), 1952-1959. [Link]
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University of California, Los Angeles. IR Spectroscopy Tutorial: Carboxylic Acids. [Link]
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